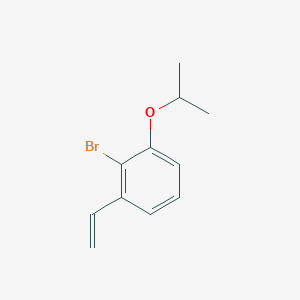
2-Bromo-1-isopropoxy-3-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-isopropoxy-3-vinylbenzene is an organic compound with the molecular formula C11H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and a vinyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isopropoxy-3-vinylbenzene typically involves the bromination of 1-isopropoxy-3-vinylbenzene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-isopropoxy-3-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the vinyl group or the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: Products include alkanes or alkenes with modified substituents.
Applications De Recherche Scientifique
2-Bromo-1-isopropoxy-3-vinylbenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Catalysis: The compound is used in studies involving catalytic reactions and mechanisms.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-isopropoxy-3-vinylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being a good leaving group, facilitates substitution reactions. The vinyl group can participate in addition reactions, while the isopropoxy group can influence the compound’s reactivity through electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-isopropylbenzene: Similar structure but lacks the vinyl group.
4-Bromo-1-isopropoxy-2-vinylbenzene: Similar structure with different substitution pattern.
2-Bromo-1-methoxy-3-vinylbenzene: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
2-Bromo-1-isopropoxy-3-vinylbenzene is unique due to the combination of its bromine, isopropoxy, and vinyl substituents, which confer distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies .
Propriétés
IUPAC Name |
2-bromo-1-ethenyl-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-4-9-6-5-7-10(11(9)12)13-8(2)3/h4-8H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCKTWPPELXGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Br)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-4'- (methylsulfonyl) - [1, 1'-biphenyl] -4-carboxylic acid](/img/structure/B8149385.png)
![3-Bromo-3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149391.png)
![3-Bromo-3'-chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149399.png)
![3-Bromo-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149409.png)
![3-Bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149414.png)
![3-Bromo-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149417.png)
![3-Bromo-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149422.png)
![O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine](/img/structure/B8149425.png)
![[N(E),S(R)]-2-Methyl-N-[(tetrahydro-2H-pyran-4-yl)methylene]-2-propanesulfinamide](/img/structure/B8149438.png)





